N''-{[3-(3-Fluoropropyl)phenyl]methyl}guanidine
CAS No.: 655251-09-5
Cat. No.: VC16795625
Molecular Formula: C11H16FN3
Molecular Weight: 209.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 655251-09-5 |
|---|---|
| Molecular Formula | C11H16FN3 |
| Molecular Weight | 209.26 g/mol |
| IUPAC Name | 2-[[3-(3-fluoropropyl)phenyl]methyl]guanidine |
| Standard InChI | InChI=1S/C11H16FN3/c12-6-2-5-9-3-1-4-10(7-9)8-15-11(13)14/h1,3-4,7H,2,5-6,8H2,(H4,13,14,15) |
| Standard InChI Key | MOQRMKFNNUUTIS-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC(=C1)CN=C(N)N)CCCF |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
N''-{[3-(3-Fluoropropyl)phenyl]methyl}guanidine consists of a guanidine group (–NH–C(=NH)–NH₂) linked to a 3-(3-fluoropropyl)phenyl moiety. The guanidine group’s planar structure and high basicity (pKa ~13.6) enable strong interactions with biological targets, while the fluoropropyl chain enhances lipophilicity and metabolic stability. The fluorine atom at the terminal position of the propyl chain contributes to electronic effects, influencing binding affinity and pharmacokinetic properties .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₆FN₃ |
| Molecular Weight | 209.26 g/mol |
| IUPAC Name | 2-[[3-(3-Fluoropropyl)phenyl]methyl]guanidine |
| Canonical SMILES | C1=CC(=CC(=C1)CN=C(N)N)CCCF |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 4 |
Synthetic Methodologies
Nucleophilic Substitution Routes
The synthesis typically involves reacting 3-(3-fluoropropyl)benzyl chloride with guanidine under controlled conditions. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are employed at temperatures between 25°C and 60°C, with reaction times extending to 24 hours. This route minimizes side reactions such as over-alkylation, achieving yields exceeding 60%.
Alternative Pathways via Cyanamide Intermediates
Recent advances leverage cyanamide intermediates to improve efficiency. For example, N-arylcyanamides react with N-methylamine hydrochlorides in toluene at 130°C, yielding trisubstituted guanidines with reduced byproducts . This method avoids toxic cyanogen bromide, aligning with green chemistry principles.
Table 2: Comparative Synthesis Strategies
| Method | Solvent | Temperature (°C) | Yield (%) | Byproducts |
|---|---|---|---|---|
| Nucleophilic Substitution | DMF | 60 | 65 | <10% dialkylated |
| Cyanamide Route | Toluene | 130 | 78 | <5% impurities |
Biological Activity and Mechanism
Neurotransmitter Modulation
N''-{[3-(3-Fluoropropyl)phenyl]methyl}guanidine enhances glutamate release in synaptic clefts, potentially via NMDA receptor modulation . In vitro assays demonstrate a 40% increase in neurotransmitter efflux at 10 μM concentrations, suggesting utility in neurodegenerative diseases like Alzheimer’s .
Enzyme Inhibition
Applications in Neurological Research
Positron Emission Tomography (PET) Imaging
The 3-fluoropropyl side chain allows radiolabeling with fluorine-18 (t₁/₂ = 109.8 min), enabling real-time tracking of NMDA receptor activity in vivo . Preliminary PET studies in porcine models show a binding potential (BPₙ𝒹) of 2.3 in cortical regions, indicating high target specificity .
Therapeutic Prospects for Epilepsy
In rodent models of temporal lobe epilepsy, the compound reduces seizure frequency by 70% at 5 mg/kg doses. This effect is attributed to its dual action on NMDA receptors and MAO-B, mitigating excitotoxicity and oxidative stress .
Comparative Analysis with Fluorinated Analogues
Substituent Effects on Binding Affinity
The 3-fluoropropyl group confers a 2-fold increase in NMDA receptor affinity compared to non-fluorinated analogues . Similarly, replacing fluorine with trifluoromethyl (CF₃) improves metabolic stability but reduces blood-brain barrier penetration due to increased hydrophobicity.
Table 3: Binding Affinities of Selected Guanidine Derivatives
| Compound | Target | Kᵢ (nM) | Metabolic Stability (t₁/₂, h) |
|---|---|---|---|
| N''-{[3-(3-Fluoropropyl)phenyl]methyl}guanidine | NMDA Receptor | 13 | 4.2 |
| N-Trifluoromethyl analogue | NMDA Receptor | 8 | 6.5 |
| Non-fluorinated parent | NMDA Receptor | 27 | 1.8 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume